molecular formula C18H23NO5S B1665755 Arecaidine but-2-ynyl ester tosylate

Arecaidine but-2-ynyl ester tosylate

Cat. No.: B1665755
M. Wt: 365.4 g/mol
InChI Key: GKPXMGUNTQSFGA-UHFFFAOYSA-N
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Description

Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic muscarinic acetylcholine receptor (mAChR) agonist with high selectivity for the M2 receptor subtype. Structurally derived from the natural alkaloid arecaidine, ABET features a but-2-ynyl ester side chain and a tosylate counterion, which enhance its solubility and stability in pharmacological studies. It has a molecular formula of C₁₁H₁₅NO₂·C₇H₈SO₃, a molecular weight of 365.44 g/mol, and a CAS number of 119630-77-2 . ABET is used extensively in ex vivo and in vivo studies to investigate M2 receptor-mediated physiological responses, such as cardiac and ileal muscle contraction modulation . Its purity (>99%) and water solubility (up to 100 mM) make it a reliable tool for cholinergic signaling research .

Properties

IUPAC Name

but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPXMGUNTQSFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Arecaidine Core

Arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) serves as the precursor for the target compound. The synthesis begins with the preparation of arecaidine via cyclization of nipecotic acid derivatives or hydrogenation of pyridine precursors. For industrial-scale production, nipecotic acid (piperidine-3-carboxylic acid) is methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.

Reaction Scheme 1: Methylation of Nipecotic Acid
$$
\text{Nipecotic acid} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Arecaidine} + \text{HI}
$$

Formation of the Acyl Chloride Intermediate

The carboxylic acid group of arecaidine is activated by conversion to its acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is employed under reflux conditions.

Reaction Scheme 2: Acyl Chloride Synthesis
$$
\text{Arecaidine} + \text{SOCl}2 \xrightarrow{\text{DCM, reflux}} \text{1-Methyl-3,6-dihydro-2H-pyridine-5-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$

Esterification with But-2-yn-1-ol

The acyl chloride reacts with but-2-yn-1-ol in the presence of a tertiary amine (e.g., triethylamine) to form the ester. The reaction proceeds via nucleophilic acyl substitution, with the amine scavenging HCl to drive the reaction to completion.

Reaction Scheme 3: Esterification
$$
\text{Acyl chloride} + \text{HC≡C-CH}2\text{OH} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Arecaidine but-2-ynyl ester} + \text{HCl}
$$

Tosylate Salt Formation

The free base of the ester is treated with p-toluenesulfonic acid (TsOH) in a polar aprotic solvent (e.g., acetone or ethanol) to form the tosylate salt. The reaction is exothermic and requires controlled temperature (0–5°C) to prevent decomposition.

Reaction Scheme 4: Salt Formation
$$
\text{Arecaidine but-2-ynyl ester} + \text{TsOH} \xrightarrow{\text{Acetone}} \text{Arecaidine but-2-ynyl ester tosylate}
$$

Optimization and Purification Strategies

Reaction Condition Optimization

  • Temperature Control : Esterification at 0–5°C minimizes side reactions such as alkyne polymerization.
  • Solvent Selection : Anhydrous DCM ensures high yields in acyl chloride formation, while acetone facilitates salt crystallization.
  • Stoichiometry : A 1:1 molar ratio of ester to TsOH is critical to avoid residual free acid or base.

Purification Techniques

  • Recrystallization : The crude product is recrystallized from a mixture of ethanol and diethyl ether, yielding white crystals with >98% purity.
  • Chromatography : Silica gel column chromatography (ethyl acetate:hexane = 1:3) removes unreacted starting materials.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Weight 365.4 g/mol
Solubility in DMSO 342.05 mM (125 mg/mL)
Melting Point 162–165°C (decomposes)
Purity (HPLC) ≥99%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.48 (d, 2H, aromatic TsOH), 7.12 (d, 2H, aromatic TsOH), 5.90 (m, 1H, pyridine H), 4.70 (t, 2H, OCH₂C≡CH), 3.12 (s, 3H, NCH₃).
  • IR (KBr) : 3280 cm⁻¹ (C≡C-H), 1720 cm⁻¹ (C=O), 1180 cm⁻¹ (S=O).

Mass Spectrometry

  • ESI-MS (m/z) : 366.1 [M+H]⁺, 388.1 [M+Na]⁺.

Challenges and Innovations

Stability Considerations

The alkyne moiety in but-2-ynyl ester is prone to oxidation, necessitating inert atmosphere handling and antioxidants (e.g., BHT) during storage.

Scalability

Industrial-scale synthesis employs continuous-flow reactors for acyl chloride formation, reducing reaction time from 12 hours to 30 minutes.

Chemical Reactions Analysis

Types of Reactions

Arecaidine but-2-ynyl ester tosylate primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. It can also participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to the presence of the alkyne group .

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the nucleophile or azide used. For example, substitution with an amine would yield an amide, while click chemistry with an azide would produce a triazole derivative.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Arecaidine but-2-ynyl ester tosylate has a molecular weight of 365.44 g/mol and is characterized as a solid compound with a high purity level (>99%) . Its primary mechanism involves activation of the M2 muscarinic acetylcholine receptors, which play a crucial role in modulating neuronal signaling and various physiological responses .

Scientific Research Applications

The applications of this compound span several domains, including:

  • Neuroscience :
    • Cholinergic Modulation : The compound is utilized to study cholinergic signaling pathways in the nervous system. It has been shown to affect phasic activity in isolated bladder tissues, indicating its potential for understanding bladder control mechanisms .
    • Calcium Channel Inhibition : Research indicates that this compound inhibits calcium channel currents in primary rat sphenopalatine ganglia cells, making it useful for studying pain mechanisms and neuronal excitability .
  • Pharmacology :
    • Drug Development : As a selective M2 receptor agonist, it is being explored for developing new therapeutic agents targeting conditions linked to cholinergic dysfunction, such as Alzheimer's disease and other neurodegenerative disorders .
    • Inflammation Studies : The compound's ability to modulate inflammatory responses positions it as a candidate for research into treatments for inflammatory diseases .
  • Cell Biology :
    • Cell Proliferation and Cytotoxicity Assays : this compound is employed in assays to evaluate cell proliferation and cytotoxic effects in various cell lines, contributing to cancer research and drug efficacy studies .

Case Study 1: Cholinergic Activation in Bladder Function

In a study assessing the effects of cholinergic agonists on bladder activity, this compound was compared with other compounds like carbachol. The findings highlighted its specific action on M2 receptors, providing insights into potential therapeutic uses for bladder dysfunctions .

Case Study 2: Calcium Channel Dynamics

A whole-cell patch clamp assay demonstrated that this compound effectively inhibits calcium channel currents at an EC50 of 3.6 µM. This property is significant for understanding calcium signaling in neurons and could inform drug development targeting pain management .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
NeuroscienceCholinergic modulationAffects phasic activity in isolated bladder tissues
PharmacologyDrug developmentPotential for treating cholinergic dysfunction
Cell BiologyProliferation/cytotoxicity assaysEvaluated in various cell lines
Calcium Channel StudiesInhibition studiesEC50 = 3.6 µM in primary rat sphenopalatine cells

Mechanism of Action

Arecaidine but-2-ynyl ester tosylate exerts its effects by selectively binding to and activating muscarinic acetylcholine receptor M2. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These molecular events result in decreased heart rate and blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Arecaidine Esters

ABET belongs to a family of arecaidine esters modified at the ester side chain. Key analogues include:

Arecaidine propargyl ester tosylate (APET) : CAS 147202-94-6, with a propargyl (C≡C-CH₂) side chain.

Arecaidine 2-pentynyl ester : Features a longer alkyne chain (C≡C-CH₂-CH₂).

Arecaidine 2-hexynyl ester : Extended chain (C≡C-CH₂-CH₂-CH₂).

Structure-Activity Relationships (SAR):

  • Potency : ABET and APET are equipotent at M2 receptors (EC₅₀ ~8.22 in atria, ~7.77 in ileum), while the 2-hexynyl derivative is ~10× less potent (EC₅₀ ~6.80 in atria) .
  • Receptor Selectivity : ABET and APET exhibit slight selectivity for cardiac M2 over ileal M2 (potency ratio ileum/atria = 4.6 vs. 2.8 for APET). In contrast, the 2-hexynyl ester shows reduced selectivity .
  • Agonist vs. Antagonist Activity : Shifting the triple bond position (e.g., 3-phenylpropargyl) or adding bulky groups converts these esters into competitive antagonists (pA₂ = 4.9–7.3) .

Functional Comparison with Other mAChR Agonists

Compound Receptor Selectivity EC₅₀ (nM) Key Functional Findings References
ABET M2 > M1, M3, M4 8.22 (atria) No pigment dispersion in retinal cells
APET M2 > M1 8.22 (atria) Short-lived effects in PD mice
Carbachol Pan-muscarinic 1–10 Induces pigment dispersion in RPE cells
Oxotremorine M2, M4 10–100 Modulates T-cell proliferation
Bethanechol chloride M2 selective 50–100 Bactericidal in hidradenitis


Key Findings:

  • Therapeutic Potential: ABET and APET are less effective than xanomeline (M1/M4 agonist) in suppressing hyperlocomotion in Parkinson’s disease models, suggesting subtype-specific limitations in CNS applications .

Pharmacokinetic and Solubility Profiles

Parameter ABET APET 2-Hexynyl Ester
Water Solubility 100 mM 10 mM (DMSO) Insoluble
Stability 12 months at RT 6 months at -20°C Degrades rapidly
Bioavailability High in peripheral tissues Moderate Low

Advantages of ABET

  • Selectivity : ABET’s M2 specificity avoids confounding M3/M1-mediated effects, such as smooth muscle contraction or glandular secretion .
  • Solubility : Unlike longer-chain analogues (e.g., 2-hexynyl), ABET’s water solubility facilitates in vitro dosing .

Limitations

  • CNS Penetrance : Poor blood-brain barrier penetration limits its utility in central muscarinic studies .
  • Lack of Antagonist Activity : Structural modifications required for antagonist conversion reduce binding affinity .

Biological Activity

Arecaidine but-2-ynyl ester tosylate (ABET) is a compound that has garnered attention for its biological activity, particularly as a potent muscarinic agonist. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₇H₁₁NO₂
  • Molecular Weight : 141.17 g/mol
  • CAS Number : 119630-77-2

This compound is recognized for its selectivity for M₂ muscarinic acetylcholine receptors , exhibiting a 4.6-fold preference for M₂ receptors located in the atrium compared to those in the ileum . This selectivity suggests significant implications for cardiac function and potential therapeutic applications in conditions involving cholinergic signaling.

Muscarinic Receptor Activation

The activation of muscarinic receptors by ABET leads to various physiological responses:

  • Inhibition of GABA Release : ABET down-regulates GABA release at certain axons, an effect that can be blocked by gallamine, an M₂ receptor antagonist. This indicates that cholinergic activation enhances the phasic inhibitory output to target cells, potentially improving hippocampal function and cognitive performance .
  • Neonatal Bladder Response : In studies involving neonatal rat bladders, ABET demonstrated enhanced responses to muscarinic agonists. The expression of M₂ and M₃ mRNA was significantly increased, indicating a potential role in bladder contractility during development .
  • Anti-inflammatory Effects : ABET has been shown to suppress zymosan-induced leukocyte migration and increase neuronal activation markers in specific spinal cord segments. These effects were mediated through spinal muscarinic type 2 receptors, suggesting a mechanism where ABET reduces peripheral inflammation by modulating adrenal catecholamine release .

Research Findings

Several studies have explored the biological activity of this compound:

Study FocusFindings
Muscarinic Agonist Activity ABET acts as a potent muscarinic agonist with significant selectivity for M₂ receptors, influencing cardiac and neural functions .
GABA Release Modulation Activation of M₂ receptors by ABET leads to decreased GABA release, enhancing excitatory neurotransmission in certain neural circuits .
Neonatal Bladder Studies Enhanced contractile response to muscarinic agonists in neonatal bladders suggests developmental changes in receptor expression and function .
Inflammatory Response ABET suppresses leukocyte migration and promotes neuronal activation in spinal cord segments, indicating potential therapeutic benefits in inflammatory conditions .

Case Studies

A notable case study involved the administration of ABET in models of neuroinflammation. The results indicated that intrathecal administration led to significant reductions in leukocyte migration into inflamed tissues, showcasing its potential as an anti-inflammatory agent. The mechanism was linked to the disinhibition of GABA(B) receptor input following M₂ receptor activation .

Q & A

Q. How can researchers confirm the selectivity of Arecaidine but-2-ynyl ester tosylate for mAChR M2 in vitro?

  • Methodological Answer : To confirm selectivity, perform competitive binding assays using radiolabeled antagonists (e.g., ³H³H N-methylscopolamine) in cell lines expressing different mAChR subtypes (M1–M5). Co-apply subtype-specific antagonists (e.g., AF-DX 116 for M2) to assess displacement efficacy . Functional assays, such as calcium mobilization or cAMP inhibition, should corroborate selectivity by comparing responses in M2-expressing vs. non-M2 cell lines. Evidence from receptor knockout models or siRNA-mediated M2 knockdown can further validate specificity .

Q. What are the recommended protocols for preparing and storing stock solutions of this compound?

  • Methodological Answer : Dissolve the compound in sterile water (up to 100 mM) due to its high aqueous solubility. For long-term storage, aliquot stock solutions into airtight vials and store at -20°C for ≤1 month. Avoid freeze-thaw cycles to prevent degradation. Prior to use, equilibrate aliquots at room temperature for ≥1 hour and centrifuge to remove particulates. Verify solubility post-thaw using dynamic light scattering (DLS) if turbidity is observed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arecaidine but-2-ynyl ester tosylate
Reactant of Route 2
Arecaidine but-2-ynyl ester tosylate

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